molecular formula C15H19NO4 B8376628 4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde

4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde

Cat. No. B8376628
M. Wt: 277.31 g/mol
InChI Key: KUPUKMVIXOQSJU-UHFFFAOYSA-N
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Description

4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[N-(Ethoxycarbonyl)-4-piperidinyloxy]benzaldehyde

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 4-(4-formylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-2-19-15(18)16-9-7-14(8-10-16)20-13-5-3-12(11-17)4-6-13/h3-6,11,14H,2,7-10H2,1H3

InChI Key

KUPUKMVIXOQSJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(ethoxycarbonyl)piperidin-4-yl methanesulfonate (10 g) and 4-hydroxy benzaldehyde (5.8 g) in dry DMF (75 ml), K2CO3 (11 g) was added and the mixture was stirred at 80° C. for 12 h. At the end of this time, the reaction mixture was cooled, added water and extracted with EtOAc. The EtOAc extract was washed with 5% aqueous Na2CO3 solution followed by brine and dried over anhydrous sodium sulphate. The solvent was then removed by distillation under reduced pressure to give 7 g (63.6%) of the title compound as a semi solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.6%

Synthesis routes and methods II

Procedure details

To a mixture of N-(ethoxycarbonyl)-piperidine-4-methanesulphonate (10 g) and 4-hydroxy benzaldehyde (5.8 g) in dry DMF (75 ml), K2CO3 (11 g) was added and the mixture was stirred at 80° C. for 12 h. At the end of this time, the reaction mixture was cooled, added water and extracted with EtOAc. The EtOAc extract was washed with 5% aqueous Na2CO3 solution followed by brine and dried over anhydrous sodium sulphate. The solvent was then removed by distillation under reduced pressure to give 7 g (63.6%) of the title compound as a semi solid.
Name
N-(ethoxycarbonyl)-piperidine-4-methanesulphonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.6%

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